![molecular formula C29H19N3Na4O17S5 B12380738 tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1-amino-6-(2-sulfonatooxyethylsulfonyl)naphthalene-2-sulfonic acid, followed by coupling with 5-benzamido-4-hydroxy-3-aminonaphthalene-2,7-disulfonic acid. The reaction is carried out in an aqueous medium under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are performed sequentially. The final product is isolated by filtration, washed to remove impurities, and then dried to obtain the pure dye .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Products with substituted sulfonate groups.
科学的研究の応用
Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its binding properties.
Industry: Widely used in textile dyeing and printing.
作用機序
The compound exerts its effects primarily through its strong binding affinity to fabrics and other substrates. The sulfonate groups enhance water solubility, while the azo linkage provides vibrant coloration. The binding occurs through ionic interactions between the sulfonate groups and the substrate, as well as hydrogen bonding and van der Waals forces .
類似化合物との比較
Similar Compounds
Reactive Red 120: Another azo dye with similar applications but different molecular structure.
Reactive Blue 19: A blue azo dye used in textile dyeing.
Reactive Yellow 145: A yellow azo dye with similar properties.
Uniqueness
Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which provide excellent water solubility, strong binding affinity, and vibrant red coloration. These properties make it particularly effective for textile applications .
特性
分子式 |
C29H19N3Na4O17S5 |
|---|---|
分子量 |
933.8 g/mol |
IUPAC名 |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChIキー |
XWPJKMFRMGRVEU-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



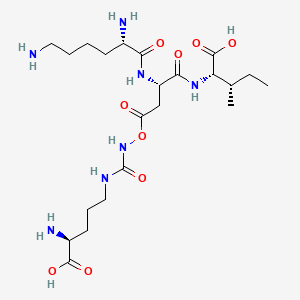
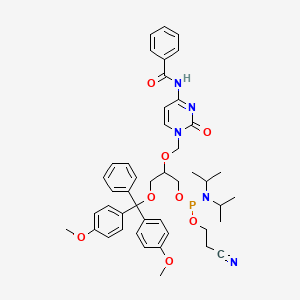
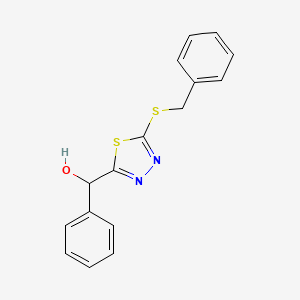
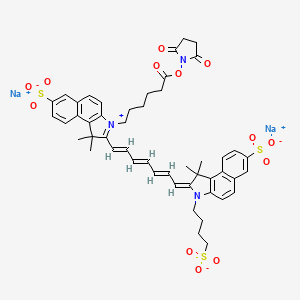
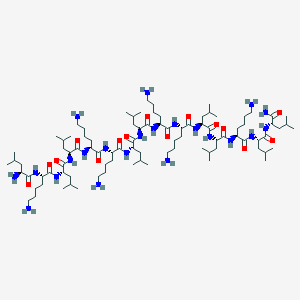
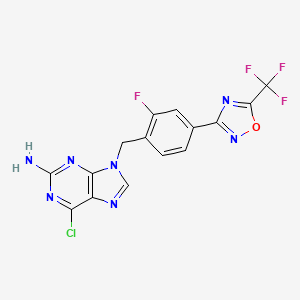
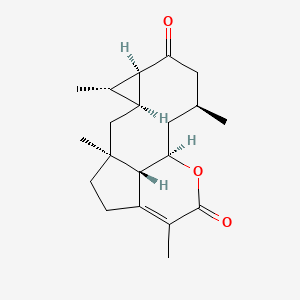
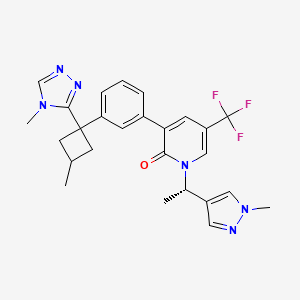
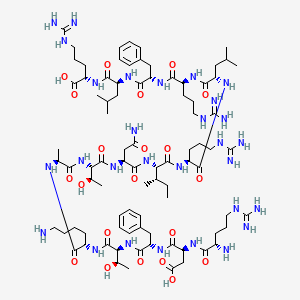



![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
